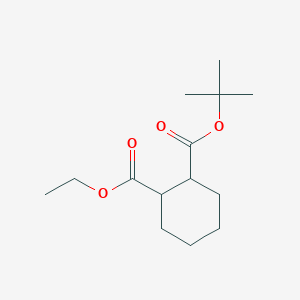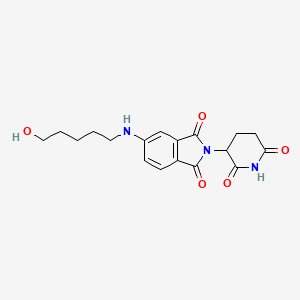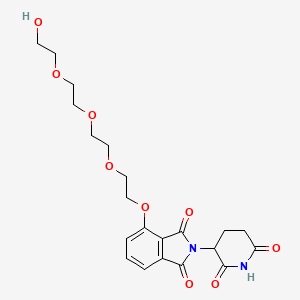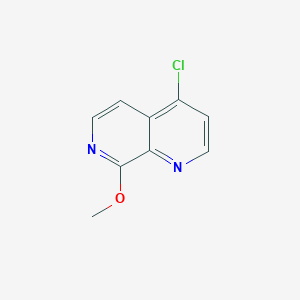
Azido-PEG5-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG5-Br, also known as 1-azido-17-bromo-3,6,9,12,15-pentaoxaheptadecane, is a bifunctional polyethylene glycol (PEG) linker. It contains both an azide (N3) group and a bromide (Br) group. The azide group can react with alkyne, BCN, or DBCO via Click Chemistry to yield a stable triazole linkage, while the bromide group is a good leaving group for nucleophilic substitution reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG5-Br is synthesized through a series of chemical reactions involving the introduction of azide and bromide groups to a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG backbone is prepared by polymerizing ethylene oxide.
Bromination: The terminal hydroxyl group of the PEG is converted to a bromide group using a brominating agent such as phosphorus tribromide (PBr3).
Azidation: The bromide-terminated PEG is then reacted with sodium azide (NaN3) to introduce the azide group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The reactions are typically carried out in controlled environments to prevent contamination and ensure safety .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG5-Br undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes, BCN, or DBCO to form stable triazole linkages.
Nucleophilic Substitution: The bromide group can be substituted by various nucleophiles
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols
Major Products
Triazole Linkages: Formed through Click Chemistry.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions
Applications De Recherche Scientifique
Azido-PEG5-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings .
Mécanisme D'action
The mechanism of action of Azido-PEG5-Br involves its bifunctional nature:
Azide Group: Participates in Click Chemistry reactions to form stable triazole linkages.
Bromide Group:
Comparaison Avec Des Composés Similaires
Similar Compounds
- Azido-PEG3-Br
- Azido-PEG4-Br
- Azido-PEG6-Br
- Azido-PEG8-Br
Uniqueness
Azido-PEG5-Br is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The presence of both azide and bromide groups allows for versatile chemical modifications, making it a valuable tool in various research fields .
Propriétés
Formule moléculaire |
C12H25BrN3O5+ |
|---|---|
Poids moléculaire |
371.25 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C12H25BrN3O5/c13-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-15-16-14/h14H,1-12H2/q+1 |
Clé InChI |
IHSBCSYIAOIIEN-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCBr)N=[N+]=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[3,6-Bis(4-methoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14765377.png)












